molecular formula C10H22N2Si2 B1593528 Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- CAS No. 31639-80-2

Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)-

Cat. No.: B1593528
CAS No.: 31639-80-2
M. Wt: 226.47 g/mol
InChI Key: WGBPOPJACTZYSA-UHFFFAOYSA-N
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Description

Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)-: is a chemical compound with the molecular formula C10H22N2Si2 and a molecular weight of 226.4661 . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, where two trimethylsilyl groups are attached to the nitrogen atoms at positions 1 and 4 of the pyrazine ring.

Synthetic Routes and Reaction Conditions:

  • Hydrogenation of Pyrazine Derivatives: The compound can be synthesized by the hydrogenation of pyrazine derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas.

  • Trimethylsilylation Reaction: Another method involves the reaction of pyrazine with trimethylsilyl chloride (TMSCl) in the presence of a base, such as triethylamine (Et3N), to introduce the trimethylsilyl groups.

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation and trimethylsilylation reactions, using reactors designed to handle high pressures and temperatures to ensure efficient conversion and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as pyrazine-1,4-dioxide.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives of pyrazine.

  • Substitution: Substitution reactions can occur at the trimethylsilyl groups, replacing them with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Reagents like halides (e.g., iodine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyrazine-1,4-dioxide

  • Reduction: Reduced pyrazine derivatives

  • Substitution: Substituted pyrazine derivatives with different functional groups

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various pyrazine derivatives, which are important in organic synthesis and materials science. Biology: Pyrazine derivatives have been studied for their biological activities, including antimicrobial and anticancer properties. Medicine: Some pyrazine derivatives are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders. Industry: The compound is utilized in the production of advanced materials, such as carbon-based materials for electronic devices.

Mechanism of Action

The mechanism by which Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- exerts its effects involves its interaction with molecular targets and pathways. The trimethylsilyl groups can act as protecting groups in chemical reactions, influencing the reactivity and stability of the pyrazine core. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or material synthesis.

Comparison with Similar Compounds

  • Pyrazine, 1,4-dihydro-1,4-bis(dimethylphenylsilyl)-

  • Pyrazine, 1,4-dihydro-1,4-bis(ethylsilyl)-

  • Pyrazine, 1,4-dihydro-1,4-bis(propylsilyl)-

Uniqueness: The uniqueness of Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- lies in its trimethylsilyl groups, which provide enhanced stability and reactivity compared to other silyl derivatives. This makes it particularly useful in various chemical and industrial applications.

Properties

IUPAC Name

trimethyl-(4-trimethylsilylpyrazin-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBPOPJACTZYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=CN(C=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185524
Record name Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31639-80-2
Record name Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031639802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dihydro-1,4-bis(trimethylsilyl)pyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)-
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Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)-
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Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)-

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